molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B1466113
CAS No.: 1189817-60-4
M. Wt: 319.98 g/mol
InChI Key: MFGXCGHHHBLUMQ-UHFFFAOYSA-N
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Description

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of organic compounds known as benzoxepines. These compounds are characterized by a benzene ring fused to an oxepine ring. The presence of bromine atoms at positions 4 and 8 adds to its unique chemical properties.

Preparation Methods

The synthesis of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Chemical Reactions Analysis

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes several types of chemical reactions, including:

Scientific Research Applications

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.2 g, 5 mmol) in diethyl ether (20 mL) at 0° C. was added bromine (257 μL, 5 mmol) dropwise under nitrogen. The reaction mixture was stirred at 0° C. for 1 h, allowed to warm up to RT and stirred for 3 h. Further bromine (50 μL, 0.97 mmol) was added and stirring was pursued for 16 h. The solvent was removed in vacuo and the resultant residue was purified by flash chromatography (SiO2, 10% ethyl acetate in cyclohexane) to give the title compound as a white solid (1.55 g, 97%). 1H NMR (CDCl3): 7.62 (1H, m), 7.26 (2H, m), 4.94 (1H, dd, J=7.7, 6.7 Hz), 4.43 (1H, ddd, J=12.7, 5.6, 4.8 Hz), 4.25-4.15 (1H, m), 2.97-2.86 (1H, m), 2.51 (1H, ddt, J=14.7, 7.7, 4.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
257 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (3.10 g; 12.8 mmol) in Et2O at 0° C. was added Br2 (625 μl; 12.2 mmol) and the reaction mixture was allowed to warm to r.t. over 2 h. Volatiles were evaporated and the residue purified by flash column chromatography (0-20% EtOAc in hexanes) to give 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a colorless solid (4.0 g, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.18-7.21 (m, 2H), 7.55 (d, J=8.0, 1H), 4.87 (app. t, J=5.2, 2H), 4.33-4.39 (m, 1H), 4.09-4.16 (m, 1H), 2.78-2.91 (m, 1H), 2.40-2.49 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
625 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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